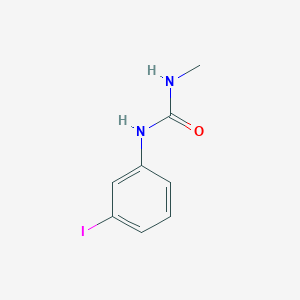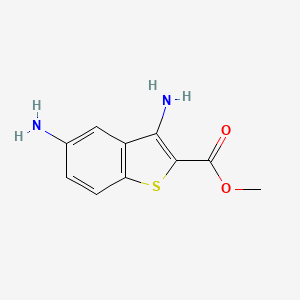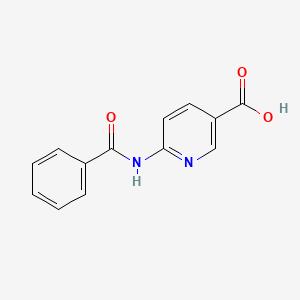![molecular formula C20H19NO5 B7464860 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide, also known as OX1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OX1 belongs to the class of chromene derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. It also induces apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, the limitations of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide include its poor solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for various diseases.
Orientations Futures
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide. First, more studies are needed to determine the optimal dosage and duration of treatment for various diseases. Second, the development of more efficient methods for the synthesis and administration of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide would be beneficial. Third, further studies are needed to investigate the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes. Finally, the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide derivatives with improved efficacy and safety profiles could lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-hydroxycoumarin in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-8-7-13(11-18(17)25-2)9-10-21-20(23)15-12-26-16-6-4-3-5-14(16)19(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYJGPMMQOVPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=COC3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)


![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
